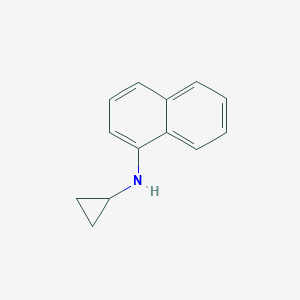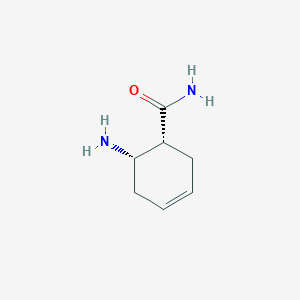
cis-2-Amino-4-cyclohexene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Amino-4-cyclohexene-1-carboxamide: is a chemical compound with the molecular formula C7H12N2O . It is known for its unique structure, which includes an amino group and a carboxamide group attached to a cyclohexene ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene Derivative Synthesis: The synthesis of cis-2-Amino-4-cyclohexene-1-carboxamide typically begins with the preparation of a cyclohexene derivative. This involves the reaction of cyclohexene with appropriate reagents to introduce the amino and carboxamide groups.
Industrial Production Methods
Batch Processing: In industrial settings, the production of this compound is often carried out in batch reactors. This allows for precise control over reaction conditions and yields high-purity products.
Continuous Flow Processing: For large-scale production, continuous flow processing methods are employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-2-Amino-4-cyclohexene-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Forms: Reduced versions of the compound with different functional groups.
Halogenated Compounds: Products with halogen atoms introduced into the structure.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: cis-2-Amino-4-cyclohexene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology
Enzyme Inhibition: This compound is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Protein Binding Studies: Researchers use it to investigate protein-ligand interactions.
Medicine
Drug Development: this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are conducted to understand its behavior in biological systems.
Industry
Polymer Production: It is used in the synthesis of specialty polymers with unique properties.
Material Science: The compound is employed in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of cis-2-Amino-4-cyclohexene-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding, which can lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
cis-6-Amino-cyclohex-3-enecarboxylic acid amide: Similar in structure but with different functional groups.
3-Cyclohexene-1-carboxamide, 6-amino-, cis-: Another related compound with variations in the position of functional groups.
Uniqueness: : cis-2-Amino-4-cyclohexene-1-carboxamide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMUPIBGRUPBHN-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
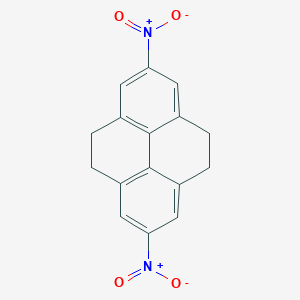
![7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B55802.png)
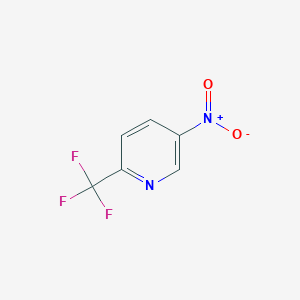
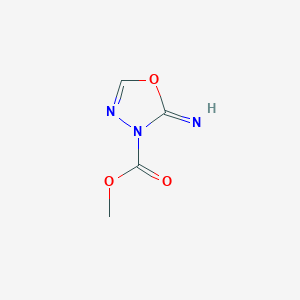
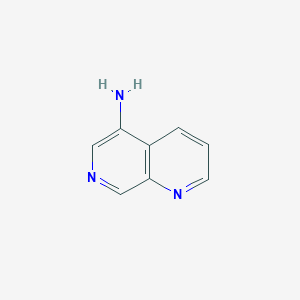
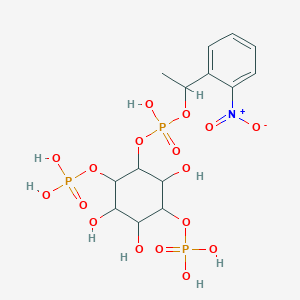
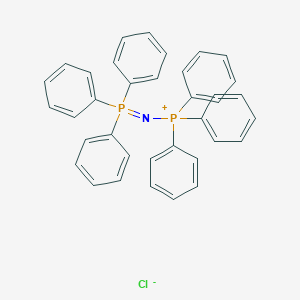
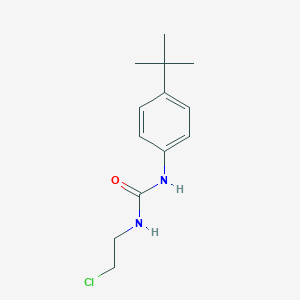

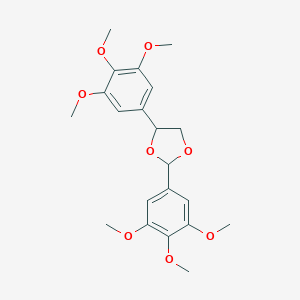
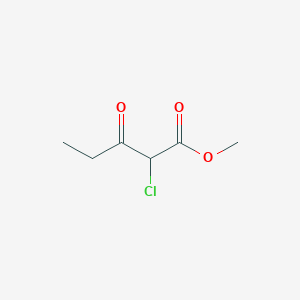
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
